molecular formula C16H19N3OS B2502959 (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide CAS No. 2411338-32-2

(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide

Cat. No. B2502959
CAS RN: 2411338-32-2
M. Wt: 301.41
InChI Key: VWVLSRUUVGVFDV-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide, also known as DMABN, is a chemical compound that has gained attention in scientific research due to its unique properties. DMABN belongs to the class of thiazole compounds and has a molecular formula of C17H20N4S.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cancer cell growth and inflammation. (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been found to inhibit the activation of nuclear factor-kappa B, a protein involved in inflammation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models. Additionally, (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide has been found to have low toxicity in animal models, making it a safer alternative to other compounds. However, one limitation of using (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide. One potential application is in the development of new anticancer drugs. (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide has been found to have promising anticancer properties, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments. Additionally, (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential of (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide in these areas.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with paraformaldehyde, followed by the reaction with 2-bromo-1-phenylethanone and then with dimethylamine. The final product is obtained by the reaction of the intermediate with acetic anhydride. The yield of (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide synthesis is reported to be around 70%.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide has been reported to have a wide range of scientific research applications. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, (E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide has been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-19(2)10-6-9-15(20)17-12-16-18-11-14(21-16)13-7-4-3-5-8-13/h3-9,11H,10,12H2,1-2H3,(H,17,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVLSRUUVGVFDV-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=NC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=NC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide

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